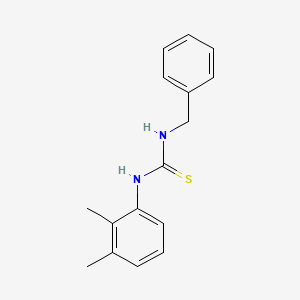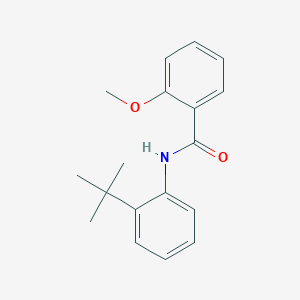![molecular formula C14H17N5O3 B5877623 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by the endogenous ligand ADP, and play a crucial role in platelet aggregation, thrombosis, and vascular inflammation.
Mécanisme D'action
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine is a selective antagonist of the P2Y1 receptor, which means it blocks the binding of ADP to the receptor and inhibits downstream signaling pathways. This leads to a decrease in platelet aggregation, thrombosis, and vascular inflammation.
Biochemical and physiological effects:
This compound has been shown to significantly reduce platelet aggregation and thrombus formation in vitro and in vivo. It also has anti-inflammatory effects by reducing the expression of adhesion molecules and cytokines in endothelial cells. Furthermore, this compound has been shown to protect against ischemic brain injury in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is that this compound has a short half-life in vivo, which requires frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for the use of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine in scientific research. One direction is to investigate the potential therapeutic effects of P2Y1 receptor antagonists in diseases such as atherosclerosis and cancer. Another direction is to develop more potent and long-lasting P2Y1 receptor antagonists for clinical use. Additionally, this compound can be used in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine involves the reaction of 4-morpholinoacetyl chloride with 5-(4-methoxyphenyl)-2H-tetrazole in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine has been widely used in scientific research to study the role of P2Y1 receptors in platelet aggregation, thrombosis, and vascular inflammation. It has also been used to investigate the potential therapeutic effects of P2Y1 receptor antagonists in various diseases, such as ischemic stroke, atherosclerosis, and cancer.
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-22-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCFLQVMSLGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)





![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)